molecular formula C10H15N6O8P B12928632 8-Aminoguanosine 5'-(dihydrogen phosphate) CAS No. 57460-97-6

8-Aminoguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12928632
CAS No.: 57460-97-6
M. Wt: 378.24 g/mol
InChI Key: MCPHMTXYAWDBOA-UMMCILCDSA-N
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Description

8-Aminoguanosine 5’-(dihydrogen phosphate) is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is known for its unique chemical properties and potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group at the 8th position of the guanosine molecule and a phosphate group at the 5’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoguanosine 5’-(dihydrogen phosphate) typically involves the modification of guanosine. One common method includes the nitration of guanosine to form 8-nitroguanosine, followed by reduction to 8-aminoguanosine. The final step involves the phosphorylation of 8-aminoguanosine to obtain 8-Aminoguanosine 5’-(dihydrogen phosphate) .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Aminoguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool to investigate nucleic acid interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the development of diagnostic assays and as a reagent in various biochemical analyses

Mechanism of Action

The mechanism of action of 8-Aminoguanosine 5’-(dihydrogen phosphate) involves its interaction with purine nucleoside phosphorylase (PNPase), an enzyme involved in nucleotide metabolism. By inhibiting PNPase, the compound can modulate the levels of nucleotides within cells, leading to various physiological effects such as diuresis, natriuresis, and glucosuria . Additionally, it can inhibit Rac1, a small GTPase involved in cellular signaling pathways .

Similar Compounds:

Uniqueness: 8-Aminoguanosine 5’-(dihydrogen phosphate) is unique due to its specific substitution pattern and its ability to inhibit both PNPase and Rac1. This dual inhibition mechanism makes it a valuable tool in biochemical research and a potential candidate for therapeutic development .

Properties

57460-97-6

Molecular Formula

C10H15N6O8P

Molecular Weight

378.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,8-diamino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N6O8P/c11-9-14-6-3(7(19)15-9)13-10(12)16(6)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,12,13)(H2,20,21,22)(H3,11,14,15,19)/t2-,4-,5-,8-/m1/s1

InChI Key

MCPHMTXYAWDBOA-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O

Origin of Product

United States

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